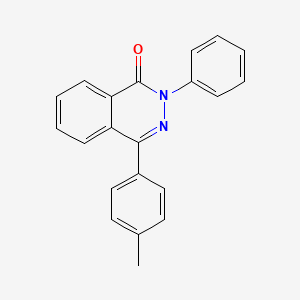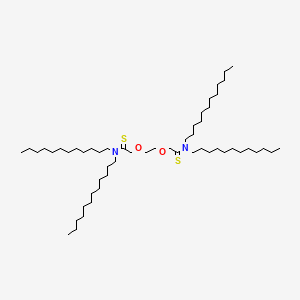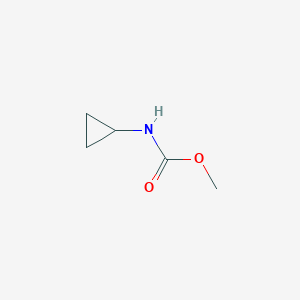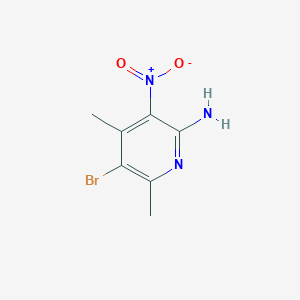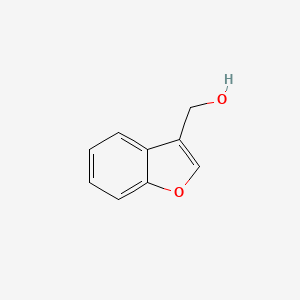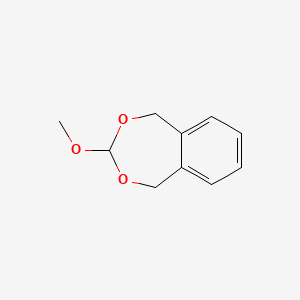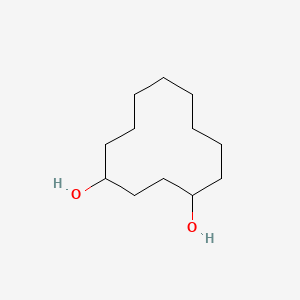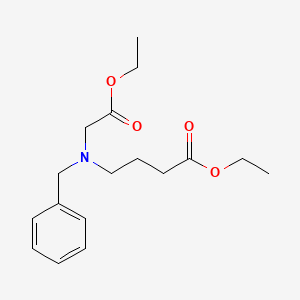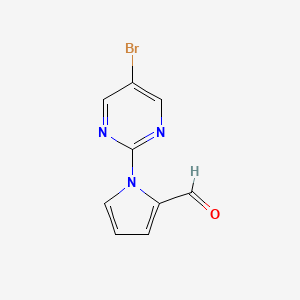
1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, also known as BrPy or 5-Bromo-2-pyrimidinecarboxaldehyde, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been identified as a potential building block for the synthesis of various organic compounds, making it an important tool in the field of organic chemistry. In
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research into the chemical properties and synthesis methods of pyrrole derivatives, including compounds similar to 1-(5-bromo-2-pyrimidyl)-1H-pyrrole-2-carbaldehyde, has led to innovative approaches in organic synthesis. For instance, the development of new methodologies for synthesizing 3-fluoropyrroles through electrophilic alpha,alpha-difluorination of imino bonds and subsequent aromatization processes represents a significant advancement in the field. This method offers a straightforward route to various new 3-fluorinated pyrroles, demonstrating the versatility and reactivity of pyrrole derivatives in organic synthesis (Surmont et al., 2009).
Catalytic Processes and Material Synthesis
The utility of pyrrole derivatives extends into catalysis and materials science. For example, a novel approach to synthesizing functionalized pyrrole-3-carbaldehydes involves a one-pot three-component reaction utilizing palladium-catalyzed Sonogashira coupling reactions. This method highlights the role of pyrrole derivatives in facilitating complex catalytic processes and the synthesis of multifunctional materials, showcasing their importance in the development of new synthetic strategies and material innovations (Wu et al., 2022).
Supramolecular Chemistry and Magnetism
Pyrrole derivatives also find applications in supramolecular chemistry and the study of magnetic properties. The synthesis of high nuclearity {Mn(III)25} barrel-like clusters using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand is a remarkable example. These clusters exhibit single-molecule magnetic behavior, highlighting the potential of pyrrole derivatives in the design of new magnetic materials and contributing to our understanding of molecular magnetism (Giannopoulos et al., 2014).
Polymer Science
In polymer science, the use of pyrrole derivatives as initiators in atom transfer radical polymerization exemplifies their utility in creating novel polymeric materials. This application underscores the role of pyrrole derivatives in advancing polymer chemistry, enabling the development of new polymers with tailored properties (Haddleton et al., 1997).
Mécanisme D'action
Target of Action
The primary target of 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .
Mode of Action
It is known to interact with its target, cdk2, which may result in changes in the cell cycle regulation
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of these changes could include altered cell division and replication, potentially influencing cell growth and proliferation.
Result of Action
Given its interaction with CDK2, it may influence cell cycle regulation, potentially affecting cell growth and proliferation
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPKORIWTASRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394734 | |
| Record name | 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383147-57-7 | |
| Record name | 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)
